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For Researchers, Scientists, and Drug Development Professionals

Introduction
Saredutant (also known by its development code SR-48968) is a potent and selective, non-

peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was investigated by Sanofi-

Aventis as a potential novel therapeutic agent for the treatment of major depressive disorder

and anxiety disorders.[1] Despite reaching Phase III clinical trials, its development was

ultimately discontinued.[1] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical and pharmacological properties, mechanism of action,

synthesis, and key experimental protocols related to Saredutant.

Chemical Structure and Identification
Saredutant is a complex synthetic molecule with the IUPAC name N-[(2S)-4-(4-acetamido-4-

phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide.[3] Its chemical structure

is characterized by a central butylamine core, substituted with a 3,4-dichlorophenyl group at the

2-position and a piperidine moiety at the 4-position. The piperidine ring is further substituted

with an acetamido and a phenyl group at the 4-position.
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Identifier Value

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-

yl)-2-(3,4-dichlorophenyl)butyl]-N-

methylbenzamide

CAS Number 142001-63-6

Molecular Formula C31H35Cl2N3O2

SMILES
CC(=O)NC1(CCN(CC1)CC--INVALID-LINK--

C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

InChI Key PGKXDIMONUAMFR-AREMUKBSSA-N

Physicochemical and Pharmacological Properties
Saredutant's properties are summarized in the table below. The data is a combination of

experimentally determined and computationally predicted values.

Property Value Source

Molecular Weight 552.54 g/mol

Boiling Point 734.7 °C at 760 mmHg

Flash Point 398.1 °C

Density 1.26 g/cm³

LogP 6.69550

Mechanism of Action
Selective Neurokinin-2 (NK2)

receptor antagonist

Primary Target
Substance-K receptor (NK2

receptor)

Mechanism of Action: NK2 Receptor Antagonism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1681467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saredutant exerts its pharmacological effects by acting as a selective antagonist at the

neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for

the NK2 receptor is Neurokinin A (Substance K). By competitively binding to the NK2 receptor,

Saredutant blocks the downstream signaling cascade initiated by Neurokinin A. This signaling

pathway is believed to play a role in the pathophysiology of depression and anxiety.

Extracellular Space

Cell Membrane

Intracellular Space

Neurokinin A

NK2 Receptor

Binds

Saredutant
Blocks

Gq/11
Activates

PLC
Activates

PIP2
Hydrolyzes

IP3

DAG

Ca2+ Release
Stimulates

PKC
Activates

Cellular Response

Click to download full resolution via product page

NK2 Receptor Signaling Pathway

Chemical Synthesis
The synthesis of Saredutant has been described as an asymmetric synthesis. While a

detailed, step-by-step protocol is not publicly available, the general approach involves the

functional probing of the backbone of the parent compound, SR 48968, to create analogues.

This suggests a modular synthesis strategy where different fragments of the molecule can be

modified and then combined to produce the final compound and its derivatives.

Experimental Protocols
Radioligand Binding Assay for NK2 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of Saredutant to the

NK2 receptor using a competitive radioligand binding assay.
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Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Cell membranes expressing the human NK2 receptor are prepared

and homogenized in a suitable buffer.

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed

concentration of a suitable radioligand (e.g., [³H]-Neurokinin A) and varying concentrations of

Saredutant.
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Incubation: The mixture is incubated at a specific temperature for a defined period to allow

the binding to reach equilibrium.

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum

filtration through a glass fiber filter, which traps the cell membranes.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of Saredutant that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the

IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement
This protocol describes a general method to assess the antagonist activity of Saredutant at the

NK2 receptor by measuring changes in intracellular calcium concentration.

Methodology:

Cell Culture: Cells stably expressing the human NK2 receptor are cultured in a multi-well

plate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: The cells are pre-incubated with varying concentrations of Saredutant
or a vehicle control.

Agonist Stimulation: The cells are then stimulated with a known NK2 receptor agonist, such

as Neurokinin A.

Signal Detection: The change in fluorescence intensity, which corresponds to the change in

intracellular calcium concentration, is measured over time using a fluorescence plate reader.

Data Analysis: The ability of Saredutant to inhibit the agonist-induced calcium flux is

quantified to determine its potency as an antagonist.
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Clinical Trials Summary
Saredutant underwent several Phase III clinical trials to evaluate its efficacy and safety in the

treatment of major depressive disorder and generalized anxiety disorder. However, detailed

quantitative results from these studies are not widely published, and the development of the

drug was ultimately halted by Sanofi-Aventis in 2009.
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NCT Number Title Phase Condition Status

NCT00250614

An Eight-week

Study to

Evaluate the

Efficacy and

Safety of

Saredutant in

Patients With

Depression

3 Depression Completed

NCT00250627

An Eight-Week

Study to

Evaluate the

Efficacy and

Safety of

Saredutant in

Patients With

Depression

3 Depression Completed

NCT00531622

An Eight-week

Study of

Saredutant and

Escitalopram as

Combination

Treatment for

Major

Depressive

Disorder

3 Depression Completed

NCT00390650 A North-

American Eight-

week Study to

Evaluate the

Efficacy and

Safety of

Saredutant in

Patients With

3 Generalized

Anxiety Disorder

Completed
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Generalized

Anxiety Disorder

Conclusion
Saredutant is a well-characterized selective NK2 receptor antagonist with a robust preclinical

profile. Despite promising initial data, its clinical development was discontinued. The

information presented in this technical guide provides a comprehensive resource for

researchers and scientists interested in the chemical and pharmacological properties of

Saredutant and its interaction with the NK2 receptor. This information can be valuable for the

design of new NK2 receptor antagonists and for further investigation into the role of the

neurokinin system in psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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